REACTION_CXSMILES
|
[C:1]1(=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]=[CH:2]1.[H-].[Na+].COS([O:20][CH3:21])(=O)=O.[CH2:22]1COCC1>[Pd]>[CH3:22][O:11][C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:1]([O:20][CH3:21])=[CH:2][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(C2=CC=CC=C12)=O)=O
|
Name
|
|
Quantity
|
5.66 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0.994 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 4 hrs at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added to a flame-dried 500 mL round bottom flask at room temperature under Argon
|
Type
|
CUSTOM
|
Details
|
purged with H2 for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
A balloon filled with H2
|
Type
|
CUSTOM
|
Details
|
The reaction was then purged with Argon
|
Type
|
STIRRING
|
Details
|
to stir
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
to facilitate stirring
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 4 hrs
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The reaction was then filtered through celite
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4, and condensed
|
Type
|
CUSTOM
|
Details
|
The resulting solid was then purified by flash chromatography (EtOAc:hexanes)
|
Type
|
CUSTOM
|
Details
|
recrystallized from Et2O
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C2=CC=CC=C12)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 62.42 mmol | |
AMOUNT: MASS | 11.74 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |